molecular formula C13H10O2 B1294503 5-Acenaphthenecarboxylic acid CAS No. 55720-22-4

5-Acenaphthenecarboxylic acid

Cat. No.: B1294503
CAS No.: 55720-22-4
M. Wt: 198.22 g/mol
InChI Key: DXKAWGBIIVQFIE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Acenaphthenecarboxylic acid can be synthesized through several methods. One common method involves the reaction of benzoic acid with sodium aluminum hydride in ethanol . The reaction proceeds as follows:

  • Benzoic acid is mixed with sodium aluminum hydride in ethanol.
  • The mixture is heated to produce benzyl alcohol and sodium aluminum acetate.
  • The resulting product is then further processed to obtain this compound.

Industrial Production Methods: Industrial production of this compound typically involves the use of acenaphthene as a starting material. The process includes the following steps:

Chemical Reactions Analysis

Types of Reactions: 5-Acenaphthenecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like nitric acid for nitration and halogens for halogenation are commonly used.

Major Products Formed:

Scientific Research Applications

5-Acenaphthenecarboxylic acid is extensively used in scientific research due to its versatile properties. Some of its applications include:

    Organic Synthesis: It serves as a precursor for the synthesis of various organic compounds.

    Pharmaceuticals: It is used in the development of drugs and therapeutic agents.

    Material Science: It is employed in the synthesis of polymers and advanced materials.

    Proteomics Research: It is used in the study of protein structures and functions.

Mechanism of Action

The mechanism of action of 5-Acenaphthenecarboxylic acid involves its interaction with specific molecular targets and pathways. It primarily acts by:

Comparison with Similar Compounds

5-Acenaphthenecarboxylic acid is unique due to its specific aromatic structure and functional groups. Similar compounds include:

In comparison, this compound stands out due to its specific reactivity and applications in various fields of research.

Properties

IUPAC Name

1,2-dihydroacenaphthylene-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O2/c14-13(15)11-7-6-9-5-4-8-2-1-3-10(11)12(8)9/h1-3,6-7H,4-5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXKAWGBIIVQFIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=C(C3=CC=CC1=C23)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30204256
Record name 5-Acenaphthylenecarboxylic acid, 1,2-dihydro-
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Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55720-22-4
Record name 5-Acenaphthoic acid
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Record name 55720-22-4
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Record name 5-Acenaphthylenecarboxylic acid, 1,2-dihydro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-dihydroacenaphthylene-5-carboxylic acid
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Record name 5-ACENAPHTHOIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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